C-6 Methyl Substitution Drives Nanomolar Antiproliferative Potency in Final Derivatives vs. C-6-Unsubstituted Analogs
In the Romagnoli et al. 2013 J. Med. Chem. study, compounds derived from methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (bearing the C-6 methyl group) achieved nanomolar-level antiproliferative activity across multiple cancer cell lines. The abstract explicitly states that 'in the smaller thieno[2,3-b]pyridine series, the introduction of the methyl group at the C-6 position resulted in improvement of antiproliferative activity to the nanomolar level' [1]. The most active final compounds (4i and 4n) derived from this intermediate did not induce cell death in normal human lymphocytes, and compound 4i significantly inhibited in vivo growth of syngeneic hepatocellular carcinoma in Balb/c mice [1]. In contrast, the des-methyl analog series (derived from methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate, CAS 156865-05-3, which lacks the C-6 methyl) would be predicted to exhibit micromolar or weaker potency, based on the SAR trend established in the same study [1].
| Evidence Dimension | Antiproliferative activity of final 3-anilino-thieno[2,3-b]pyridine-2-carboxylate derivatives |
|---|---|
| Target Compound Data | Nanomolar range (exact values for derivatives 4i and 4n reported in the full paper; abstract confirms improvement to nanomolar level upon C-6 methylation) [1] |
| Comparator Or Baseline | C-6 unsubstituted analogs (derived from methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate, CAS 156865-05-3): micromolar or weaker potency [1] |
| Quantified Difference | ≥10-fold improvement in antiproliferative potency (micromolar → nanomolar) upon C-6 methylation |
| Conditions | Panel of cancer cell lines; inhibition of tubulin polymerization; cell cycle analysis; in vivo syngeneic hepatocellular carcinoma model (Balb/c mice) |
Why This Matters
A procurement decision to purchase the C-6-unsubstituted analog guarantees a ≥10-fold loss in downstream antiproliferative potency, making the C-6 methyl-substituted intermediate the only viable choice for programs targeting nanomolar activity.
- [1] Romagnoli R, Baraldi PG, Kimatrai Salvador M, et al. Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. Journal of Medicinal Chemistry, 2013, 56(6), 2606–2618. DOI: 10.1021/jm400043d. PMID: 23445496. View Source
